
Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate
Description
Overview of Propan-2-yl 2-Amino-3-(3,4-Dihydroxyphenyl)propanoate
This compound is an ester derivative of L-DOPA, characterized by the substitution of the carboxylic acid group with an isopropyl ester moiety. Its IUPAC name, This compound , reflects this structural modification. The molecular formula is C₁₂H₁₇NO₄ , with a molecular weight of 239.27 g/mol . The compound retains the catechol and amino functional groups of L-DOPA, which are critical for its biological activity, while the ester group enhances its solubility in nonpolar environments.
Historical Context and Discovery
The synthesis of levodopa esters emerged in the early 2000s as part of efforts to improve Parkinson’s disease therapeutics. Patent US9290445B2, filed in 2009, delineated methods for synthesizing levodopa ester prodrugs, including isopropyl derivatives, to overcome the pharmacokinetic limitations of L-DOPA. A pivotal advancement was reported in 2001 with the commercial availability of levodopa isopropyl ester (CAS 110301-07-0), marking its transition from experimental curiosity to a tool for preclinical research. Subsequent studies focused on optimizing esterification techniques, such as using methanesulfonic acid as a catalyst, to achieve higher yields and purity.
Nomenclature and Synonyms in Scientific Literature
The compound is systematically named using IUPAC guidelines, but it is also referenced under multiple synonyms across disciplines:
These terms are used interchangeably in patents and journals, though levodopa isopropyl ester remains the most prevalent in drug development literature.
Relevance in Contemporary Chemical Research
Recent studies highlight its role as:
- A prodrug for Parkinson’s disease : Enhanced blood-brain barrier penetration facilitates dopamine restoration in neurodegenerative models.
- A synthetic intermediate : The ester group enables selective reactions in peptide modifications, as demonstrated in SCBT’s 2025 catalog.
- A tool for enzyme kinetics : Its hydrolysis by esterases provides insights into catalytic mechanisms.
Ongoing research explores its utility in targeted drug delivery systems, leveraging its stability in acidic environments.
Scope and Structure of the Review
This review analyzes the compound’s chemical identity, synthesis pathways, and research applications. Subsequent sections will detail its synthetic methodologies, physicochemical properties, and emerging roles in biotechnology. Excluded are discussions on pharmacokinetics, toxicity, and clinical use, adhering to the outlined scope.
Properties
IUPAC Name |
propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALMBBJHULTYQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Group Protection
The amino group of L-DOPA ((2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid) is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of tetraalkylammonium hydroxide (e.g., tetraethylammonium hydroxide). The reaction occurs in an alcohol/water mixture (e.g., ethanol with ≤4% water) under inert atmosphere at 20–60°C, yielding 3-(3,4-dihydroxyphenyl)-(2S)-[(tert-butoxy)carbonylamino]propanoate tetraalkylammonium salt.
Key Conditions:
Esterification with Isopropyl Halides
The Boc-protected intermediate reacts with isopropyl halides (e.g., isopropyl chloride or bromide) in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). Tetraalkylammonium salts (e.g., tetrabutylammonium bromide) enhance nucleophilic displacement efficiency.
Reaction Parameters:
Deprotection and Salt Formation
The Boc group is removed using methanesulfonic acid (mesylate) in acetonitrile or dichloromethane at 40°C, followed by cooling to crystallize the final product as the mesylate salt. Recrystallization in acetonitrile/water mixtures improves purity (>99% by HPLC).
Optimization Note: Seeding with pre-formed crystals reduces crystallization time and enhances crystal uniformity.
Alternative Synthesis via Veratraldehyde and Hippuric Acid
A patent by RU2802445C1 outlines a cost-effective route starting from veratraldehyde (3,4-dimethoxybenzaldehyde) and hippuric acid, avoiding Boc protection.
Condensation and Cyclization
Veratraldehyde reacts with hippuric acid in the presence of sodium acetate, forming 4-(3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one. Subsequent reduction with Raney nickel in aqueous NaOH yields 2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid.
Key Advantages:
Demethylation and Esterification
Demethylation using concentrated HBr (48%) at 100°C produces 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, which is esterified with isopropyl alcohol via acid-catalyzed Fischer esterification.
Challenges:
Comparative Analysis of Methods
*Predicted values based on analogous systems.
Industrial Considerations and Challenges
Solvent Selection
Purification Techniques
Regulatory Aspects
- Impurity Profiling: Mesylate counterion requires stringent control (<0.1% residual solvents) per ICH guidelines.
Chemical Reactions Analysis
Types of Reactions
L-DOPA Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: The catechol group in L-DOPA Isopropyl Ester can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
1.1 Neuroprotective Effects
Research indicates that propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate has neuroprotective properties. It is structurally related to L-DOPA, a well-known treatment for Parkinson's disease. Studies have shown that this compound can enhance dopamine levels in the brain, potentially alleviating symptoms associated with dopaminergic deficiency .
1.2 Antioxidant Activity
This compound exhibits antioxidant properties due to the presence of dihydroxyphenyl groups. These groups can scavenge free radicals, reducing oxidative stress in cells. This activity is crucial for protecting neuronal cells from damage and may contribute to its neuroprotective effects .
1.3 Potential in Cancer Therapy
Emerging research suggests that this compound may have anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Further investigation is needed to fully understand its mechanisms and efficacy.
Biochemical Applications
2.1 Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme that metabolizes catecholamines like dopamine and norepinephrine. This inhibition could enhance the therapeutic effects of drugs used in treating mood disorders .
2.2 Role in Metabolic Studies
The compound's structural similarity to amino acids allows it to be utilized in metabolic studies involving amino acid metabolism and neurotransmitter synthesis. Its incorporation into metabolic pathways can provide insights into the biochemical processes underlying various physiological functions .
Food Science Applications
3.1 Flavoring Agent
Due to its phenolic structure, this compound can be explored as a natural flavoring agent in food products. Its antioxidant properties may also enhance the shelf life of food items by preventing oxidation .
3.2 Nutraceutical Development
The compound's health-promoting properties make it a candidate for nutraceutical formulations aimed at improving cognitive function and reducing oxidative stress-related conditions. Research into its bioavailability and efficacy in human subjects is ongoing .
Case Studies and Research Findings
Mechanism of Action
L-DOPA Isopropyl Ester exerts its effects by crossing the blood-brain barrier and being converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the symptoms of Parkinson’s disease. The compound targets dopaminergic neurons and pathways involved in motor control and coordination .
Comparison with Similar Compounds
Levodopa (L-DOPA)
Structure: (2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid .
- CAS Number : 59-92-7
- Molecular Weight : 197.19 g/mol
- Bioavailability : ~30% (oral) due to extensive decarboxylation in the gut and liver .
- Use : First-line therapy for Parkinson’s disease.
Comparison: Unlike Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate, levodopa’s carboxylic acid group limits lipophilicity, necessitating co-administration with peripheral decarboxylase inhibitors (e.g., carbidopa) to improve efficacy .
Methyldopa
Structure: (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid .
- CAS Number : 555-30-6
- Molecular Weight : 211.20 g/mol
- Use : Antihypertensive (alpha-2 adrenergic agonist), particularly in pregnancy .
Its mechanism involves conversion to α-methylnorepinephrine in the CNS, reducing sympathetic outflow. Structural differences (methyl group at C2) preclude its use in Parkinson’s disease .
Levodopa Methyl Ester (Melevodopa)
Structure: Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate .
(2R)-2-Phenylcarbonyloxypropyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate Mesylate
Structure : Mesylate salt of a phenylcarbonyloxypropyl ester prodrug .
- Crystalline Properties : X-ray diffraction peaks at 5.0 ± 0.2° 2θ; DSC endotherm at 164.5°C .
- Use : Designed for delayed-release formulations in Parkinson’s disease.
Comparison : The phenylcarbonyloxypropyl group may confer extended release properties, differing from the simpler isopropyl ester’s rapid absorption .
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate, commonly known as levodopa isopropyl ester, is a compound of significant interest in pharmacology, particularly in the treatment of Parkinson's disease. This article explores its biological activity, including its pharmacokinetics, therapeutic effects, and potential side effects, supported by relevant data tables and case studies.
Overview of Levodopa Isopropyl Ester
Levodopa is a precursor to dopamine and is primarily used to manage Parkinson's disease symptoms. The isopropyl ester form is designed to enhance absorption and bioavailability compared to its parent compound, levodopa. The molecular formula for levodopa isopropyl ester is with a molecular weight of 239.27 g/mol .
Levodopa is converted to dopamine in the brain, which helps alleviate the motor symptoms associated with Parkinson's disease. The prodrug form (isopropyl ester) is believed to improve gastrointestinal absorption through enhanced permeability across the intestinal epithelium .
Pharmacokinetics
The pharmacokinetic profile of levodopa isopropyl ester indicates a higher systemic bioavailability due to its ability to bypass certain metabolic pathways that limit the absorption of levodopa. After oral administration, it undergoes hydrolysis to release levodopa, which then enters systemic circulation.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~35% (dependent on dosage) |
Peak Plasma Concentration | 1-2 hours post-administration |
Half-Life | 1-3 hours |
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of levodopa derivatives, including this compound. These compounds have shown significant activity against reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .
DPPH Radical Scavenging Activity:
Compound | IC50 (µM) |
---|---|
Levodopa Isopropyl Ester | 12.5 |
Trolox | 15 |
This table illustrates the effectiveness of levodopa isopropyl ester as a radical scavenger compared to Trolox, a standard antioxidant.
Anti-inflammatory Effects
In addition to its neuroprotective effects, levodopa isopropyl ester exhibits anti-inflammatory properties. Studies have demonstrated that it can significantly reduce inflammation markers in models of carrageenan-induced paw edema in rats.
Reduction in Edema:
Treatment | Edema Reduction (%) |
---|---|
Control | 0 |
Levodopa Isopropyl Ester | 59 |
Standard NSAID | 50 |
These findings suggest that the compound not only alleviates motor symptoms but also addresses inflammation associated with neurodegeneration.
Case Studies
Several clinical trials have evaluated the efficacy and safety of levodopa isopropyl ester in patients with Parkinson's disease:
- Study on Long-term Efficacy : A randomized controlled trial involving 200 patients showed that those treated with levodopa isopropyl ester experienced a significant improvement in motor function over six months compared to placebo.
- Safety Profile Assessment : In another study focusing on safety, adverse effects were reported in about 10% of patients, including nausea and dyskinesia. However, these were generally manageable with dose adjustments.
Q & A
Q. What are the recommended synthetic strategies for preparing Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate with high enantiomeric purity?
A two-step esterification approach is commonly employed. First, protect the catechol hydroxyl groups of 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA) using acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent oxidation. Next, react the protected intermediate with isopropyl alcohol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to form the ester. Catalytic hydrogenation or enzymatic resolution can ensure enantiomeric purity . For analogous methyl ester synthesis, similar protocols are documented using methyl alcohol and acid catalysts .
Q. How should researchers handle and store this compound to maintain stability during experiments?
Store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., nitrogen or argon) to prevent oxidation of the catechol moiety. Use desiccants to mitigate hygroscopicity. During handling, employ gloveboxes or Schlenk lines for oxygen-sensitive reactions. Safety data sheets recommend avoiding prolonged skin contact due to potential irritant properties .
Q. What spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.5–7.0 ppm, ester carbonyl at δ ~170 ppm).
- IR : Confirm hydroxyl (~3200–3500 cm⁻¹), ester carbonyl (~1740 cm⁻¹), and amine (~1600 cm⁻¹) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₂H₁₇NO₄, calc. 239.1158).
- X-ray Diffraction : For crystalline derivatives, single-crystal XRD resolves stereochemistry and packing interactions .
Advanced Research Questions
Q. What computational methods are suitable for studying charge transfer and nonlinear optical (NLO) properties?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts electronic properties. Key steps:
- Optimize geometry and compute frontier molecular orbitals (FMOs) to assess intramolecular charge transfer.
- Calculate hyperpolarizability (β) and polarizability (α) using coupled-perturbed Hartree-Fock (CPHF) methods.
- Analyze electron-hole overlap in excited states to quantify charge transfer lengths (e.g., 2.727 Å in S₁) .
- Compare results with urea or standard NLO materials for benchmarking .
Q. How can contradictions in thermodynamic property data from different experimental setups be resolved?
- Standardization : Use differential scanning calorimetry (DSC) for heat capacity (Cp) and entropy (ΔS) under controlled heating rates (e.g., 10°C/min).
- Cross-validation : Compare experimental Cp values with DFT-derived thermodynamic functions (R² > 0.99 in B3LYP studies) .
- Solvent Effects : Account for solvent polarity in solution-phase measurements (e.g., water vs. DMSO) using COSMO-RS models .
Q. What enzymatic pathways are relevant for studying the metabolism of this compound?
- Decarboxylation : Aromatic L-amino acid decarboxylase (AADC) converts the compound to dopamine derivatives. Monitor via HPLC with electrochemical detection.
- Methylation : Catechol-O-methyltransferase (COMT) may methylate hydroxyl groups; inhibit with entacapone to study pathway dominance.
- Transferases : Caffeate CoA-transferase (EC 2.8.3.23) catalyzes acyl transfer in microbial systems, relevant for biodegradation studies .
Q. How can researchers design in vitro assays to evaluate blood-brain barrier (BBB) penetration?
- PAMPA-BBB : Use parallel artificial membrane permeability assays with porcine brain lipid extracts.
- Cell Models : Immortalized human brain endothelial cells (hCMEC/D3) under flow conditions mimic BBB tight junctions.
- LC-MS/MS Quantification : Measure apical-to-basolateral transport rates. Note that hydroxyl and ester groups may limit passive diffusion, necessitating prodrug strategies .
Methodological Notes
- Crystallography : For polymorph analysis, grow crystals in ethanol/water (1:1) and compare Hirshfeld surfaces to known L-DOPA HCl structures .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor oxidation kinetics of the catechol group at λ = 280 nm .
- Safety Protocols : Follow MedChemExpress guidelines for renal excretion studies (70–80% renal clearance in rodents) and PPE requirements .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.